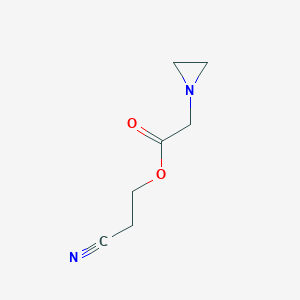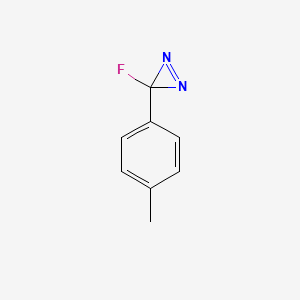![molecular formula C8H8N2O B11921400 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 223432-97-1](/img/structure/B11921400.png)
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of pyrrole and a suitable nitrile or amide derivative. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol . Another approach involves palladium(0)-catalyzed couplings using 5-trimethylstannylpyrrolopyrimidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s derivatives are explored for use in materials science and as intermediates in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets depend on the specific biological activity being studied. For example, some derivatives have been shown to inhibit Bruton’s tyrosine kinase, which is involved in B-cell receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one can be compared with other similar compounds such as:
Pyrazolopyrimidine: This compound also has a fused ring system and is studied for its biological activities.
Imidazopyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine: This compound is used in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.
Eigenschaften
CAS-Nummer |
223432-97-1 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2-methylpyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C8H8N2O/c1-9-6-4-7-3-2-5-10(7)8(9)11/h2-6H,1H3 |
InChI-Schlüssel |
LJXDWTFBCHSBMY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=CC=CN2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)



![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)
![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)


![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)

![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
